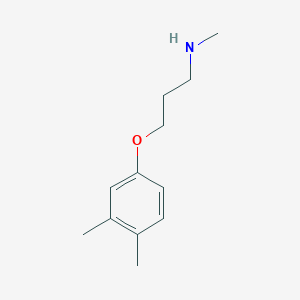

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

Description

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is a secondary amine characterized by a phenoxy group substituted with 3,4-dimethyl moieties and an N-methylpropanamine backbone. This compound is structurally related to bioactive molecules such as antiarrhythmics, antidepressants, and serotonin receptor modulators. Its hydrochloride salt form, 3-(3,4-dimethylphenoxy)propan-1-amine hydrochloride (CAS EN300-46843562), is documented in synthesis protocols involving nucleophilic substitution and salt formation .

Properties

IUPAC Name |

3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASCWXRCTFBENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629785 | |

| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-36-3 | |

| Record name | 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification Step: Formation of 3-(3,4-Dimethylphenoxy)propane Intermediate

- Reactants: 3,4-dimethylphenol and an appropriate alkylating agent such as 3-chloropropanol or 3-chloropropyl derivatives.

- Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the phenol and facilitate nucleophilic substitution.

- Mechanism: The phenolate ion attacks the alkyl halide, forming the ether linkage.

- Temperature: Moderate heating (e.g., 50–100°C) is applied to drive the reaction to completion.

- Outcome: Formation of 3-(3,4-dimethylphenoxy)propan-1-ol or related intermediates.

Amination Step: Conversion to 3-(3,4-Dimethylphenoxy)propan-1-amine

- Reactants: The ether intermediate (e.g., 3-(3,4-dimethylphenoxy)propan-1-ol or halide derivative) is reacted with methylamine or ammonia.

- Conditions: Amination is performed under controlled temperature and pressure to promote nucleophilic substitution of the hydroxyl or halide group by the amine.

- Catalysts: Sometimes catalysts or phase transfer agents are used to enhance reaction rates.

- Temperature: Typically mild to moderate heating (e.g., 50–100°C).

- Outcome: Formation of 3-(3,4-dimethylphenoxy)propan-1-amine.

N-Methylation Step: Formation of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine

- Reactants: The primary amine intermediate is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: The reaction is carried out in an appropriate solvent (e.g., acetone, acetonitrile) with a base to neutralize the acid byproducts.

- Temperature: Room temperature to moderate heating.

- Outcome: Selective methylation of the amine nitrogen to yield the target compound.

Industrial and Laboratory Scale Considerations

- Optimization: Industrial synthesis optimizes temperature, solvent choice, and reaction time to maximize yield and purity.

- Purification: Crystallization, filtration, and solvent extraction are employed to isolate the product.

- Yield: Reported yields for similar phenoxyamine syntheses range from 60% to 80%, depending on reaction conditions and purification efficiency.

Comparative Data Table of Key Preparation Steps

| Step | Reactants | Conditions | Key Parameters | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 3,4-dimethylphenol + alkyl halide | Base (K2CO3/NaOH), 50–100°C | Reaction time: 4–12 hours | 70–85 | Formation of phenoxypropane intermediate |

| Amination | Ether intermediate + methylamine | Heating 50–100°C, pressure control | Reaction time: 6–24 hours | 60–75 | Nucleophilic substitution step |

| N-Methylation | Primary amine + methyl iodide | Base, solvent, RT to 60°C | Reaction time: 2–6 hours | 80–90 | Selective methylation of amine nitrogen |

Research Findings and Notes

- The reaction sequence is sensitive to temperature control to avoid side reactions such as over-alkylation or decomposition.

- Use of excess methylamine or methylating agent can improve conversion but requires downstream purification to remove unreacted reagents.

- The phenoxy group’s electron-donating methyl substituents influence the nucleophilicity of the phenol and the stability of intermediates.

- Alternative synthetic routes may involve epoxide intermediates or direct amination of halogenated precursors, but these often require more stringent conditions or yield lower purity products.

- Industrial patents on related compounds emphasize low-temperature reaction conditions (5–10°C) during amine-epoxide coupling to improve selectivity and yield, which may be adapted for this compound’s synthesis.

Chemical Reactions Analysis

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as an intermediate in the synthesis of various organic compounds.

- Biology It can be employed in studies related to enzyme inhibition and receptor binding.

- Industry It sees use in the production of specialty chemicals and materials.

Chemical Reactions

3-(3,5-Dimethylphenoxy)-N-methylpropan-1-amine can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert it into corresponding alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

- Substitution The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

The specific products formed from these reactions depend on the conditions and reagents used.

The compound has garnered interest in biological and medicinal chemistry due to its structural features. Research suggests that it interacts with specific enzymes and receptors; the phenoxy group can engage with hydrophobic pockets in proteins, while the amine group may form hydrogen bonds or ionic interactions, modulating protein activity. Studies have indicated that similar compounds can interact with various enzymes, influencing metabolic pathways and acting as inhibitors or modulators in enzymatic reactions.

Pharmacological potential has been explored in several studies:

- CNS Penetration Studies have assessed the CNS penetration of related compounds, finding that certain derivatives can significantly enhance brain concentrations compared to unmodified versions.

- Binding Affinity Interaction studies suggest that the compound may exhibit binding affinity for specific biological targets, though detailed studies are required to elucidate these interactions fully.

Case Studies

- Inhibition Studies In vitro assays have demonstrated that related compounds can inhibit specific enzyme activities, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.

- Biodistribution Analysis A biodistribution study highlighted that prodrugs derived from similar structures showed enhanced delivery to the brain, indicating a potential for developing CNS-active drugs.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in aromatic substituents, amine substitutions, and pharmacological profiles. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Aromatic Substituent Effects: The 3,4-dimethylphenoxy group in the target compound increases lipophilicity compared to 3,4-dimethoxy (tiapamil) or chloro () analogs. This may enhance blood-brain barrier penetration but reduce solubility . Electron-donating vs. withdrawing groups: Methyl (electron-donating) substituents in the target compound contrast with methoxy (moderate electron-donating) or chloro (electron-withdrawing) groups in analogs, altering electronic environments and receptor binding .

Amine Backbone Modifications :

- The N-methylpropanamine chain is conserved in tiapamil and desmethyldoxepin but differs in HBK compounds, which incorporate piperazine rings for enhanced receptor selectivity .

- Steric effects : The absence of bulky groups (e.g., dithiane in tiapamil) in the target compound may favor simpler synthesis and metabolic pathways .

Synthesis Routes: The target compound’s hydrochloride salt is synthesized via nucleophilic substitution, similar to tiapamil’s preparation from bromo-propanone intermediates . HBK analogs employ piperazine coupling, reflecting divergent strategies for receptor targeting .

CNS activity: The phenoxy-amine scaffold aligns with serotonin/dopamine modulators (e.g., MDMA homologs in ), but dimethyl groups may reduce hallucinogenic risks compared to ethylenedioxy analogs .

Biological Activity

3-(3,4-Dimethylphenoxy)-N-methylpropan-1-amine is a chemical compound notable for its unique structure, which includes a dimethylphenoxy group and an N-methylpropan-1-amine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 193.2854 g/mol. The presence of the dimethylphenoxy group contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound can be approached through several methods:

- Starting Materials : The synthesis typically begins with 3,4-dimethylphenol and N-methylpropan-1-amine.

- Etherification : The phenolic compound is reacted with an appropriate alkyl halide in the presence of a base (e.g., potassium carbonate) to form the ether.

- N-Methylation : The resulting intermediate can undergo methylation using a methylating agent (e.g., methyl iodide) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenoxy group and the amine moiety are crucial for binding to these targets, potentially modulating their activity.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Some studies have investigated the anticancer properties of related compounds through molecular docking studies and cytotoxicity assays. For instance, quinazoline derivatives have shown significant anticancer activity through similar mechanisms .

- Antifungal Properties : Molecular docking studies suggest that compounds with similar structures exhibit antifungal activity comparable to established antifungal agents. This suggests that this compound may also possess antifungal properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | Similar phenoxy group; different methyl positions | Variation in methyl substitution affects properties |

| 3-(2,6-Dimethylphenoxy)-N-methylpropan-1-amine | Similar structure; different position of methyl groups | May influence reactivity and binding affinity |

| 3-Dimethylaminopropylamine | Lacks phenoxy group; simpler structure | More straightforward synthesis and reactivity |

The differences in methyl substitution patterns significantly influence the biological properties and interactions of these compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antitumor Activity : A study examining related compounds found that they exhibited cytotoxicity against various cancer cell lines and inhibited DNA topoisomerase II activity . This suggests that similar mechanisms may be at play for this compound.

- Molecular Docking Studies : Research utilizing molecular docking software has shown that this compound may bind effectively to specific protein targets involved in disease processes, indicating its potential as a therapeutic agent .

Q & A

Q. How can researchers ensure compliance with regulatory guidelines when using this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.